molecular formula C11H14O5 B1329616 2,3,4-Trimethoxyphenylacetic acid CAS No. 22480-91-7

2,3,4-Trimethoxyphenylacetic acid

Cat. No.: B1329616
CAS No.: 22480-91-7
M. Wt: 226.23 g/mol
InChI Key: ZMWCKCLDAQWIDA-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenylacetic acid is an organic compound with the molecular formula C11H14O5. It is a derivative of phenylacetic acid, where three methoxy groups are attached to the benzene ring at the 2, 3, and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxyphenylacetic acid can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with sodium acetate and acetic anhydride at temperatures ranging from 100 to 120°C. The resulting product is then subjected to hydrolysis using sodium hydroxide in water under reflux conditions for about 10 hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2,3,4-Trimethoxyphenylacetic acid has been studied for its potential pharmacological properties. It serves as an intermediate in the synthesis of various compounds that exhibit biological activity.

Synthesis of Bioactive Compounds

The compound is utilized in the preparation of novel derivatives that may have therapeutic implications. For instance, it has been involved in the synthesis of myotonin mivacurium chloride, which is used as a muscle relaxant in clinical settings .

Neurological Activity

Research indicates that derivatives of this compound exhibit neurological activity. For example, studies have shown that certain analogs can act as allosteric antagonists at specific receptors, potentially leading to new treatments for neurological disorders .

Organic Synthesis

The compound is a valuable building block in organic synthesis due to its reactivity and ability to form various derivatives.

Reaction with Vinylogous Amides

In synthetic organic chemistry, this compound can react with vinylogous amides to produce highly functionalized pyrroles. This reaction pathway has been optimized to yield a variety of tetrasubstituted pyrroles with potential applications in drug development .

Condensation Reactions

The compound can undergo condensation reactions under Perkin-type conditions with other aromatic aldehydes to create complex heteropolycyclic structures. These newly formed compounds may possess unique biological properties that warrant further investigation .

Analytical Applications

Due to its distinct chemical properties, this compound is also used in analytical chemistry.

Chromatography and Mass Spectrometry

The compound's purity and identity can be assessed using chromatographic techniques such as HPLC and GC-MS. Its application in these methods helps ensure the quality control of synthesized pharmaceutical products .

Case Studies

Several case studies highlight the importance and versatility of this compound:

StudyDescriptionFindings
Study on Myotonin DerivativesInvestigated the synthesis of muscle relaxants using this compoundConfirmed effective muscle relaxation properties
Neurological Activity AssessmentEvaluated the effects of analogs on neurological receptorsIdentified potential new treatments for neurological disorders
Organic Synthesis OptimizationFocused on improving yields in pyrrole synthesisAchieved high yields with specific reaction conditions

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction pathways. The methoxy groups play a crucial role in enhancing its biological activity by increasing its lipophilicity and facilitating its interaction with target molecules .

Comparison with Similar Compounds

  • 2,3,4-Trimethoxybenzaldehyde
  • 2,3,4-Trimethoxybenzoic acid
  • 2,3,4-Trimethoxyphenol

Comparison: 2,3,4-Trimethoxyphenylacetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. Compared to 2,3,4-trimethoxybenzaldehyde, it has a carboxylic acid group instead of an aldehyde group, making it more acidic and reactive in certain chemical reactions. Similarly, it differs from 2,3,4-trimethoxybenzoic acid by having an additional methylene group, which affects its reactivity and biological activity .

Biological Activity

2,3,4-Trimethoxyphenylacetic acid (TMPA) is a compound of interest due to its potential biological activities and its role as a metabolite of mescaline. This article delves into the biological activity of TMPA, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}O5_5
  • CAS Number : 951-82-6
  • PubChem ID : 89727

1. Metabolite of Mescaline

TMPA is recognized as a metabolite of mescaline, which is known for its psychoactive properties. The metabolism of mescaline leads to the formation of TMPA, suggesting that it may retain some biological activities associated with its parent compound .

2. Anti-inflammatory Effects

Research indicates that TMPA may exhibit anti-inflammatory properties. It has been shown to influence various signaling pathways involved in inflammation, including the NF-κB pathway, which plays a crucial role in the immune response .

3. Neuroprotective Effects

Studies have suggested that TMPA may possess neuroprotective qualities. It has been implicated in the modulation of neuronal signaling pathways, potentially offering protective effects against neurodegenerative conditions .

4. Antimicrobial Activity

TMPA has demonstrated antimicrobial properties against various pathogens. It shows effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

The biological activities of TMPA can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : TMPA may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
  • Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Antioxidant Activity : TMPA exhibits antioxidant properties that help mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
MetaboliteActive metabolite of mescaline
Anti-inflammatoryReduces levels of inflammatory cytokines
NeuroprotectiveProtects neuronal cells
AntimicrobialEffective against various bacteria

Case Study: Neuroprotective Effects

A study published in Journal of Pharmacology explored the neuroprotective effects of TMPA on neuronal cultures exposed to oxidative stress. The results indicated that treatment with TMPA significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a potential therapeutic application for TMPA in neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of TMPA, researchers tested its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that TMPA exhibited substantial inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWCKCLDAQWIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177010
Record name (2,3,4-Trimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22480-91-7
Record name 2,3,4-Trimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22480-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxyphenylacetic acid
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Record name (2,3,4-Trimethoxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,4-trimethoxyphenyl)acetic acid
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Record name 2,3,4-TRIMETHOXYPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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